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Compound of Interest

Compound Name: Rizavasertib

Cat. No.: B1683964

A detailed examination of the preclinical and clinical toxicity profiles of the pan-Akt inhibitor
Rizavasertib and the ATR inhibitor AZD6738, providing critical insights for researchers and
drug development professionals.

This guide offers a comprehensive comparison of the in vivo toxicity profiles of two targeted
cancer therapies: Rizavasertib (M996/A-443654), a pan-Akt inhibitor, and AZD6738
(Ceralasertib), an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor.
Understanding the distinct toxicity profiles of these agents is paramount for their safe and
effective clinical development and application. This comparison synthesizes available
preclinical and clinical data to highlight key differences in their adverse effects, dose-limiting
toxicities, and overall safety profiles.

Executive Summary

While both Rizavasertib and AZD6738 are targeted therapies aimed at critical cancer signaling
pathways, their mechanisms of action translate into distinct in vivo toxicity profiles. AZD6738,
an ATR inhibitor, primarily induces hematological toxicities, a class effect of DNA Damage
Response (DDR) inhibitors. In contrast, direct comparative in vivo toxicity data for Rizavasertib
is limited in publicly available literature. However, based on its mechanism as a pan-Akt
inhibitor and data from other molecules in its class, its toxicity profile is anticipated to involve
metabolic disturbances and potential off-target effects on tissues reliant on the PI3K/Akt
signaling pathway.
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Quantitative Toxicity Data

The following table summarizes the available quantitative in vivo toxicity data for Rizavasertib
and AZD6738. It is important to note that direct head-to-head preclinical toxicology studies are
not publicly available, and the data for Rizavasertib is less comprehensive than for AZD6738.
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Parameter

Rizavasertib (A-443654)

AZD6738 (Ceralasertib)

Maximum Tolerated Dose
(MTD)

Efficacy in mouse xenograft
models has been observed at
doses around 7.5 mg/kg/day,
with the therapeutic window
described as narrow,
suggesting the MTD is close to

this efficacious dose.[1]

In a phase | study in
combination with weekly
paclitaxel, the MTD was not
reached, with doses up to 240
mg twice daily being
evaluated.[2] In preclinical
mouse models, doses of 25
mg/kg once daily were not well
tolerated when combined with

irinotecan.[3]

Dose-Limiting Toxicities (DLTSs)

Not explicitly defined in
available public studies.
Potential for mechanism-based
metabolic toxicities has been

suggested.[1]

In clinical trials, DLTs are
primarily hematological,
including neutropenia and

thrombocytopenia.[2]

Key Adverse Events

(Preclinical)

Limited specific data available.
One study noted weight loss
as a general toxicity.[1]
Another study on a different
pan-Akt inhibitor (Hu7691)
identified the spleen, thymus,
and gastrointestinal tract as
potential target organs for

toxicity in rats.[4][5]

Cardiotoxicity has been
observed in mice following a

single dose.[6]

Key Adverse Events (Clinical)

Not in extensive clinical
development, hence limited
clinical data on adverse

events.

The most common grade 3 or
higher adverse events include
neutropenia, anemia, and
thrombocytopenia.[2] Other
reported adverse events
include febrile neutropenia,
pneumonia, fatigue, and

gastrointestinal issues.
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Signaling Pathways and Mechanism of Toxicity

The differing toxicity profiles of Rizavasertib and AZD6738 are rooted in their distinct molecular
targets and the physiological roles of these targets.

Rizavasertib (pan-Akt Inhibitor)

Rizavasertib targets the Akt signaling pathway, a critical node in cellular processes including
cell survival, growth, proliferation, and metabolism. Inhibition of all three Akt isoforms (Akt1,
Akt2, and Akt3) can lead to on-target toxicities in normal tissues where this pathway is essential
for homeostasis. For instance, the role of Akt in insulin signaling suggests that pan-Akt
inhibition could lead to metabolic disturbances like hyperglycemia.
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Rizavasertib (pan-Akt Inhibitor) Signaling Pathway
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AZD6738 (ATR Inhibitor) Signaling Pathway
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Generalized In Vivo Toxicity Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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